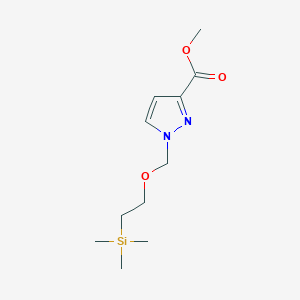

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a carboxylate group, and a trimethylsilyl-ethoxy-methyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize waste. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The trimethylsilyl-ethoxy-methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in organic synthesis or medicinal chemistry.

Scientific Research Applications

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s stability and facilitate its binding to target molecules. The pyrazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

1H-pyrazole-3-carboxylic acid: A precursor in the synthesis of Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate.

2-(Trimethylsilyl)ethoxymethyl chloride: A reagent used in the protection of functional groups in organic synthesis.

Methyl 1H-pyrazole-3-carboxylate: A related compound with similar chemical properties but lacking the trimethylsilyl-ethoxy-methyl group.

Uniqueness

This compound is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biological Activity

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific pyrazole derivative, supported by relevant data, case studies, and research findings.

- Molecular Formula : C₉H₁₉N₃OSi

- Molecular Weight : 213.35 g/mol

- CAS Number : 885325-91-7

- Purity : Typically >95% for research applications .

Biological Activity Overview

Research into pyrazole derivatives has revealed a range of biological activities. The following sections detail specific activities associated with this compound and related compounds.

Antitumor Activity

Pyrazole derivatives have shown significant antitumor properties through various mechanisms:

- Mechanism of Action : Many pyrazole compounds inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that certain pyrazole carboxamides exhibit notable inhibitory effects against these targets, leading to reduced tumor growth in vitro and in vivo models .

| Compound | Target Enzyme | IC₅₀ (μM) | Study Reference |

|---|---|---|---|

| 1 | BRAF(V600E) | 0.5 | |

| 2 | EGFR | 0.8 | |

| This compound | TBD | TBD | Ongoing Studies |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes:

- Cytokine Inhibition : Compounds like this compound may modulate inflammatory pathways by inhibiting NF-kB signaling and reducing the production of TNF-alpha and IL-6 .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens:

- Antifungal and Antibacterial Effects : Certain synthesized pyrazoles have demonstrated effectiveness against fungi and bacteria, suggesting potential applications in treating infections .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Antifungal | 16 μg/mL | |

| Staphylococcus aureus | Antibacterial | 32 μg/mL |

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Antitumor Study : A recent study evaluated the cytotoxic effects of various pyrazoles on cancer cell lines, including MCF-7 and MDA-MB-231. The compound showed promising results in inhibiting cell proliferation when combined with doxorubicin, indicating a synergistic effect that warrants further investigation .

- Anti-inflammatory Assessment : Clinical trials are underway to assess the efficacy of this compound in reducing inflammatory markers in patients with chronic inflammatory diseases. Preliminary results indicate a reduction in CRP levels after treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Properties

IUPAC Name |

methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3Si/c1-15-11(14)10-5-6-13(12-10)9-16-7-8-17(2,3)4/h5-6H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBXBSNAKPDMNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)COCC[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.